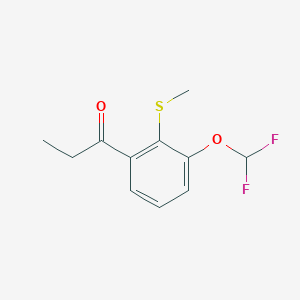
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 2-(methylthio)benzene.
Synthetic Routes: The reaction involves the formation of the propan-1-one moiety through a series of chemical reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride for Friedel-Crafts acylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(methylthio)phenyl)propan-1-one and 1-(3-(difluoromethoxy)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C11H12F2O2S |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(10(7)16-2)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
LQCMCHSBEKZZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















